1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride
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Overview
Description
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride is a synthetic organic compound that features a pyrrolidine ring, an oxazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride typically involves multiple steps:
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Formation of the Oxazole Ring:
- The oxazole ring can be synthesized via a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.
- Reaction conditions: Typically, a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
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Attachment of the Methylphenyl Group:
- The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
- Reaction conditions: This reaction often uses a Lewis acid catalyst such as aluminum chloride (AlCl3) in an aromatic solvent like benzene or toluene.
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Formation of the Pyrrolidine Ring:
- The pyrrolidine ring is formed via a reductive amination reaction.
- Reaction conditions: This step typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a solvent like ethanol or methanol.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness.
- Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
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Oxidation: The compound can be oxidized at the amine group to form corresponding oxides or hydroxylamines.
- Common reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
- Major products: N-oxides, hydroxylamines.
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Reduction: The oxazole ring can be reduced to form dihydro- or tetrahydro-oxazole derivatives.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Dihydro-oxazole, tetrahydro-oxazole.
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Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
- Common reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
- Major products: Halogenated derivatives, substituted phenyl derivatives.
Scientific Research Applications
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or microbial growth, depending on its specific biological activity.
Comparison with Similar Compounds
- 1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine
- 1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine
- 1-{[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine
Uniqueness:
- The presence of the methyl group on the phenyl ring can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
This detailed overview provides a comprehensive understanding of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.2ClH/c1-11-2-4-12(5-3-11)15-8-14(19-17-15)10-18-7-6-13(16)9-18;;/h2-5,8,13H,6-7,9-10,16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDOMQSJLPBHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN3CCC(C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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